Stereochemical Purity: Single (1S,3R) Enantiomer at 97% vs. Commercial cis/trans Mixture
The (1S,3R)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS 2231665-11-3) is supplied as a single, stereochemically defined enantiomer with a verified purity of 97% . In contrast, the widely distributed 3-(trifluoromethyl)cyclohexylamine (CAS 56287-83-3) is sold exclusively as a cis/trans mixture, where the purity specification of ≥98% (GC, titration) refers to the total of all four stereoisomers combined—(1S,3R), (1R,3S), (1S,3S), and (1R,3R)—without specification of the individual diastereomeric or enantiomeric ratios . The single-enantiomer product eliminates ambiguous stereochemical outcomes in downstream reactions, a critical consideration given that the (1R,3S) enantiomer of analogous cis-configured aminoethyl cyclohexane derivatives shows a 2.1-fold difference in sigma-1 receptor binding affinity (Ki = 0.61 nM) compared to the (1S,3R) enantiomer (Ki = 1.3 nM) [1].
| Evidence Dimension | Stereochemical composition and enantiomeric purity |
|---|---|
| Target Compound Data | Single (1S,3R) enantiomer, 97% purity (HCl salt, CAS 2231665-11-3) |
| Comparator Or Baseline | cis/trans mixture of 3-(trifluoromethyl)cyclohexylamine (CAS 56287-83-3): ≥98% total isomer purity, 4 stereoisomers present, individual ratios unspecified |
| Quantified Difference | Target: 1 defined stereoisomer at 97%; Comparator: 4 stereoisomers at unspecified ratios; downstream SAR misinterpretation risk when using mixture |
| Conditions | Commercial procurement specifications; GC and non-aqueous titration analysis per TCI and AChemBlock certificates of analysis |
Why This Matters
Procuring the single enantiomer eliminates the need for chiral preparative HPLC separation post-synthesis, which for related 3-trifluoromethylcyclohexane systems can suffer from yields as low as 34% and optical purity of only 39%, as documented in prior art for enzymatic resolution of 3-trifluoromethylcyclohexanone [2].
- [1] Kopp N, Holtschulte C, Börgel F, et al. Novel σ1 antagonists designed for tumor therapy: Structure–activity relationships of aminoethyl substituted cyclohexanes. Eur J Med Chem. 2021;209:112910. (1R,3S)-11 Ki = 0.61 nM; (1S,3R)-11 Ki = 1.3 nM at σ1 receptor. View Source
- [2] US Patent 11396666. Method for producing (1R,3R)-3-(trifluoromethyl)cyclohexan-1-ol and intermediate thereof. Prior art (Run14): 34% yield, 39% optical purity for single isomer from racemate. View Source
